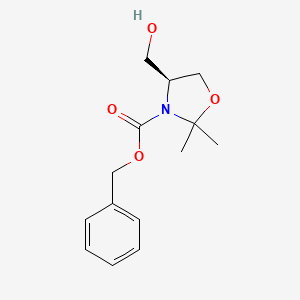

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine

Description

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine (CAS No. 133464-36-5) is a chiral oxazolidine derivative characterized by a 2,2-dimethyl-substituted oxazolidine ring, an N-carbobenzyloxy (Cbz) protecting group, and a hydroxymethyl moiety at the C4 position. This compound is typically supplied as a white powder and is utilized in pharmaceutical synthesis, particularly as a chiral auxiliary or intermediate in asymmetric reactions due to its stereochemical stability . Industrial-scale production (10 metric tons/day) underscores its commercial relevance, with applications in drug development and fine chemical manufacturing .

Propriétés

IUPAC Name |

benzyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDPVSVYWSMCJA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. For instance, the reaction of a β-hydroxy amide with a suitable dehydrating agent like Deoxo-Fluor® can yield oxazolidines .

Another approach involves the use of amino alcohols and carboxylic acids, where the nucleophilic attack of the amino group on the carbonyl carbon leads to cyclization and formation of the oxazolidine ring . This reaction can be catalyzed by boronic acids or other catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of oxazolidines, including this compound, often employs continuous flow processes. These methods enhance safety and efficiency by allowing precise control over reaction conditions and minimizing the handling of hazardous reagents. For example, the use of packed bed reactors with manganese dioxide for the oxidation of oxazolines to oxazoles has been reported .

Analyse Des Réactions Chimiques

Types of Reactions

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like manganese dioxide or chromium trioxide.

Reduction: The oxazolidine ring can be reduced to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Manganese dioxide, chromium trioxide, or other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like halides, thiols, or amines under basic or acidic conditions.

Major Products

Oxidation: Formyl or carboxyl derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidines depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

The oxazolidine scaffold is instrumental in the synthesis of various bioactive compounds. Its ability to serve as a chiral auxiliary allows for the asymmetric synthesis of complex molecules. For instance, derivatives of oxazolidines have been utilized in the preparation of β-amino acids and other nitrogen-containing heterocycles, which are crucial in drug development.

Case Study: Synthesis of β-Amino Acids

A study demonstrated the utility of oxazolidines in synthesizing β-amino acids through a two-step reaction involving nucleophilic substitution and subsequent hydrolysis. The introduction of (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine as a starting material facilitated high yields and enantiomeric purity in the final products .

Pharmaceutical Applications

The compound has garnered attention for its potential use in pharmaceuticals, particularly as an antibiotic. Oxazolidinones, a class that includes this compound, have shown efficacy against Gram-positive bacterial infections.

Case Study: Oxazolidinones Against Bacterial Infections

Research has indicated that modifications to the oxazolidinone structure can enhance its activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The structural features provided by this compound can be pivotal in designing next-generation antibiotics that overcome resistance mechanisms .

Chiral Catalysis

The compound's chiral nature makes it an excellent candidate for use in asymmetric catalysis. Its ability to induce chirality in reactions can lead to the formation of enantiomerically enriched products.

Case Study: Catalytic Applications

In catalytic reactions involving the formation of carbon-carbon bonds, this compound has been employed to enhance selectivity and yield. The use of this compound in catalytic cycles has been reported to improve reaction conditions significantly, leading to more efficient syntheses of complex organic molecules .

Material Science

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a building block for new materials with specific functionalities.

Case Study: Polymer Composites

Research has explored the incorporation of oxazolidine derivatives into polymer systems to create materials with enhanced mechanical properties and thermal stability. Such applications highlight the versatility of this compound beyond traditional pharmaceutical uses .

Summary Table: Applications of this compound

Mécanisme D'action

The mechanism by which (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Research Findings and Industrial Relevance

- Metal-Ion Sensing: OX1-Anthracene exhibits nanomolar sensitivity to Cu²⁺, validated by ¹H NMR and fluorescence spectroscopy .

- Metalation Efficiency : The dimethylurea moiety in (4S,5R)-2-(Furan-2-yl)-N,N,4-trimethyl-5-phenyloxazolidine-3-carboxamide enhances lithiation efficiency by stabilizing transition states during metalation .

- Scalability : The target compound’s large-scale production (10 metric tons/day) contrasts with the niche, small-batch synthesis of sensor-oriented OX derivatives .

Activité Biologique

(4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine, with the CAS number 133464-36-5, is a chiral oxazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxymethyl group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, which contributes to its unique properties and applications.

- Chemical Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.3 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO)

Research indicates that this compound may interact with ribosomal components during protein synthesis. This interaction suggests its potential as an antibiotic, particularly in inhibiting bacterial growth by targeting the ribosomal machinery essential for protein synthesis.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties. Its structure allows it to mimic amino acids, which are crucial in various biological processes, potentially leading to effective inhibition of bacterial strains.

- Chiral Auxiliary in Synthesis : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiopure molecules critical for pharmaceuticals .

- Potential in Drug Development : Given its structural attributes and biological interactions, this compound is being explored for its applications in drug development, particularly for antibiotics and antiviral agents .

Research Findings

Several studies have explored the efficacy and applications of this compound:

- Case Study 1 : A study demonstrated that derivatives of oxazolidines can effectively inhibit bacterial protein synthesis. The specific binding affinity of this compound to ribosomal RNA was analyzed, showing promising results in disrupting bacterial growth mechanisms .

- Case Study 2 : In another study focused on asymmetric synthesis, this compound was utilized to produce various biologically active molecules, highlighting its versatility as a chiral building block .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other oxazolidine derivatives:

| Compound Name | Antimicrobial Activity | Chiral Auxiliary | Drug Development Potential |

|---|---|---|---|

| This compound | Yes | Yes | High |

| (R)-benzyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | Moderate | Yes | Moderate |

| (S)-4-(hydrazinobenzyl)-2-oxazolidinone | Low | No | Low |

Q & A

How can the absolute configuration of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine be determined experimentally?

Level: Basic

Methodology:

X-ray crystallography is the gold standard for assigning absolute configurations. Use single-crystal diffraction data refined with programs like SHELXL (part of the SHELX suite) to resolve stereochemistry. Key parameters include the Flack parameter and R/wR factors (ideally < 0.05 and < 0.15, respectively) . For example, confirms the S configuration at stereogenic centers via crystallography with a mean C–C bond deviation of 0.006 Å and R factor = 0.054.

How can synthetic routes be optimized to introduce the hydroxymethyl group at the 4-position of oxazolidine derivatives?

Level: Basic

Methodology:

A validated approach involves nucleophilic substitution or ring-opening reactions. For instance, describes refluxing hydroxymethyl oxazolidine (OX-OH) with succinic anhydride in dry THF at 130°C for 8 hours, yielding a functionalized derivative with 69% efficiency. Ensure anhydrous conditions and monitor progress via TLC or LC-MS to minimize side reactions.

What spectroscopic techniques are most effective for characterizing the hydroxymethyl substituent in this compound?

Level: Basic

Methodology:

- NMR : Use H NMR to identify the hydroxymethyl proton (δ ~3.5–4.0 ppm, split due to coupling with adjacent chiral centers). C NMR confirms the hydroxymethyl carbon (δ ~60–70 ppm).

- IR : A broad O–H stretch (~3200–3600 cm) confirms the hydroxyl group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. and provide structural benchmarks for comparison.

How can degradation pathways of oxazolidine derivatives be mitigated during storage or reactions?

Level: Advanced

Methodology:

Degradation often occurs via hydrolysis or oxidation. To stabilize the compound:

- Block reactive sites : Modify the C-3 position (e.g., tert-butoxycarbonyl protection, as in ) to prevent nucleophilic attack.

- Storage : Use inert atmospheres (N or Ar) and desiccants.

- Additives : Include radical scavengers (e.g., BHT) for oxidation-prone derivatives. highlights degradation control via structural blocking.

How to resolve discrepancies between spectroscopic and crystallographic stereochemical assignments?

Level: Advanced

Methodology:

Discrepancies may arise from dynamic effects in solution (e.g., ring puckering).

- Variable-temperature NMR : Probe conformational flexibility by observing splitting patterns at low temperatures.

- DFT calculations : Compare computed NMR chemical shifts with experimental data.

- X-ray refinements : Re-exclude twinning or disorder in crystallographic data (using SHELXL's TWIN/BASF commands) .

How to design experiments to analyze conformational dynamics in solution versus solid state?

Level: Advanced

Methodology:

- Solid state : Use X-ray crystallography ( ) or solid-state NMR to assess rigid conformations.

- Solution state : Employ NOESY/ROESY NMR to detect through-space correlations. For example, envelope conformations in oxazolidine rings (deviation ~0.428 Å in ) can be compared to solution equilibria.

- Molecular dynamics (MD) simulations : Parameterize force fields using crystallographic data to predict solution behavior.

What strategies are effective for resolving racemic mixtures during synthesis?

Level: Advanced

Methodology:

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:IPA gradients.

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer.

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis. ’s stereochemical descriptors (4S,5R) highlight the utility of such approaches.

How to validate the purity of synthesized this compound?

Level: Basic

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.